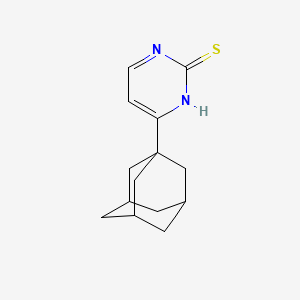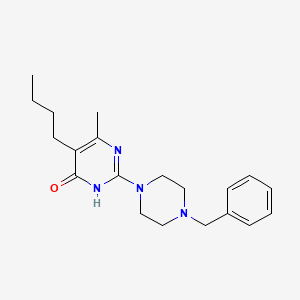
2-(4-benzylpiperazin-1-yl)-5-butyl-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzylpiperazin-1-yl)-5-butyl-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.
準備方法
The synthesis of 2-(4-benzylpiperazin-1-yl)-5-butyl-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the butyl and methyl groups: Alkylation reactions using butyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the benzylpiperazine moiety: This step involves the nucleophilic substitution reaction between the pyrimidinone core and benzylpiperazine, often facilitated by a suitable catalyst or under reflux conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
2-(4-benzylpiperazin-1-yl)-5-butyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, which can be useful for analytical purposes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies, which can help in understanding biological pathways and mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-5-butyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that can lead to changes in gene expression, protein function, or cellular signaling.
類似化合物との比較
2-(4-benzylpiperazin-1-yl)-5-butyl-6-methylpyrimidin-4(3H)-one can be compared with other pyrimidinone derivatives, such as:
Thieno[3,2-d]pyrimidine derivatives: Known for their potent antitumor activities and structural similarities.
(1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives: Studied for their cytotoxic activities and ability to induce apoptosis in cancer cells.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-butyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-4-10-18-16(2)21-20(22-19(18)25)24-13-11-23(12-14-24)15-17-8-6-5-7-9-17/h5-9H,3-4,10-15H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMRKHOUPHPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide hydrochloride](/img/structure/B6073470.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)
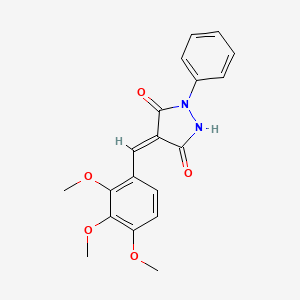

![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)
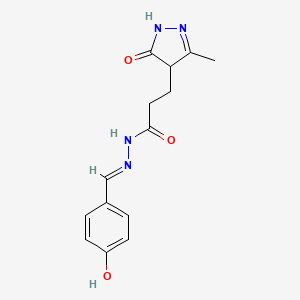

![2-[[2-Bromo-4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzonitrile](/img/structure/B6073534.png)
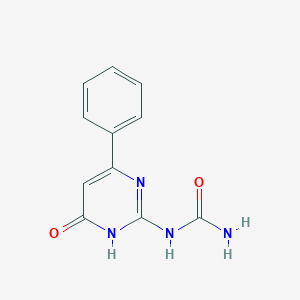
![(3R,4R)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B6073551.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)
